molecular formula C6H7NO B589433 1-Methyl-4-pyridone-d3 CAS No. 7436-17-1

1-Methyl-4-pyridone-d3

Cat. No.: B589433
CAS No.: 7436-17-1
M. Wt: 112.146
InChI Key: OYPBUQASUUMJKG-FIBGUPNXSA-N
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Description

1-Methyl-4-pyridone-d3: is a deuterated analog of 1-Methyl-4-pyridone, a compound that belongs to the pyridone family. Pyridones are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a six-membered ring. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-pyridone-d3 can be synthesized through several methods. One common approach involves the deuteration of 1-Methyl-4-pyridone. This process typically uses deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms with deuterium. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-pyridone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-pyridone-d3 has a wide range of applications in scientific research:

    Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and kinetics.

    Biology: The compound is employed in metabolic studies to trace biochemical pathways.

    Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.

    Industry: this compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-4-pyridone-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic processes. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect, providing valuable insights into the mechanisms of enzyme-catalyzed reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs .

Properties

CAS No.

7436-17-1

Molecular Formula

C6H7NO

Molecular Weight

112.146

IUPAC Name

1-(trideuteriomethyl)pyridin-4-one

InChI

InChI=1S/C6H7NO/c1-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3

InChI Key

OYPBUQASUUMJKG-FIBGUPNXSA-N

SMILES

CN1C=CC(=O)C=C1

Synonyms

1-Methyl-4(1H)-pyridinone-d3;  1-Methyl-4(1H)-pyridone-d3;  1-Methyl-4-oxopyridine-d3;  N-Methyl-4-pyridone-d3;  N-Methyl-γ-pyridone-d3; 

Origin of Product

United States

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